molecular formula C12H18ClN3 B15201163 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine

1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine

Cat. No.: B15201163
M. Wt: 239.74 g/mol
InChI Key: XQAPNXODRNBAJZ-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine typically involves the following steps:

    Preparation of 6-chloropyridine-3-carbaldehyde: This can be achieved by chlorination of pyridine derivatives.

    Formation of 6-chloropyridin-3-yl)methylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine using reagents such as ammonia or methylamine.

    Coupling with N-methylpiperidine: The final step involves coupling the amine with N-methylpiperidine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride[][1].

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in neuropharmacology.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. In the context of neuropharmacology, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 1-((6-Chloropyridin-3-yl)methyl)-N-methylmethanamine
  • 1-((6-Chloropyridin-3-yl)methyl)-N-methylimidazolidin-2-imine

Comparison: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is unique due to its piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The presence of the piperidine ring may enhance its binding affinity to certain receptors and improve its metabolic stability .

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C12H18ClN3/c1-14-11-3-2-6-16(9-11)8-10-4-5-12(13)15-7-10/h4-5,7,11,14H,2-3,6,8-9H2,1H3

InChI Key

XQAPNXODRNBAJZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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